molecular formula C8H12O2 B147496 Tetramethyl-1,3-cyclobutanedione CAS No. 933-52-8

Tetramethyl-1,3-cyclobutanedione

Cat. No. B147496
CAS RN: 933-52-8
M. Wt: 140.18 g/mol
InChI Key: RGCDVHNITQEYPO-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-cyclobutanedione is a cyclic 1,3-dione compound with a structure that includes a cyclobutane ring substituted with four methyl groups. This compound is of interest due to its unique chemical and physical properties, which are influenced by its molecular structure.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in various studies. For instance, the synthesis of tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates, which are structurally related to this compound, involves an intramolecular Wittig reaction. These compounds can undergo electrocyclic ring-opening reactions to produce 1,3-dienes, which are highly electron-deficient .

Molecular Structure Analysis

The molecular structure of this compound influences its reactivity and physical properties. Theoretical studies on similar compounds, such as tetramethyl-substituted cyclobutadiene, have revealed insights into the bond lengths and hybridization states of the carbon atoms within the ring. These studies have shown that substituents can significantly affect the structure and stability of the cyclobutane ring10.

Chemical Reactions Analysis

This compound undergoes various chemical reactions depending on the nucleophilicity of the attacking species and the reaction conditions. For example, the reaction with primary amines leads to the formation of N-substituted imines, which can be hydrolyzed to amides in the presence of water. The reaction with diamines can be a method for synthesizing substituted imidazolines and dihydropyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its absorption spectra and reactivity. The ultraviolet absorption spectrum of this compound has maxima near both 3400 and 3000 A, which can be explained by transitions such as n→π*+σ2* and n→π1−σ2. These transitions are influenced by factors such as solvent shift and absorption intensity . Additionally, the polarized low-temperature crystal absorption spectra have been measured, identifying various excited states and providing insights into the electronic structure of the molecule .

Scientific Research Applications

Photochemical Reactions Tetramethyl-1,3-cyclobutanedione (TMCBD) has been studied in photochemical reactions. It reacts with oxygen in the presence of light, forming different compounds through mechanisms involving singlet oxygen (Worman, Shen, & Nichols, 1972).

Reactions with Nucleophiles The reaction of TMCBD with various nucleophiles is influenced by reaction conditions, steric factors, and the nucleophilicity of the attacking species. This reaction pathway is significant in synthesizing substituted imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).

Absorption and Fluorescence Studies TMCBD undergoes a distinctive distortion in its excited state, which has been studied through absorption and fluorescence spectroscopy. This distortion and the molecular structure's impact on spectroscopic properties provide valuable insights into molecular dynamics (Song & Small, 1989).

Electronic Spectra Analysis The electronic spectra of TMCBD have been extensively analyzed, revealing insights into Rydberg transitions, bonding interactions, and molecular orbitals. Such studies are crucial for understanding the fundamental properties of organic compounds (Trabjerg, Vala, & Baiardo, 1983).

Plasma-Generated Photoluminescence Chromophores TMCBD is a key player in the gas-phase chemistry of plasma polymerization, leading to the generation of photoluminescent chromophores. This application is vital in materials science and polymer chemistry (Pan & Denton, 1997).

Safety and Hazards

Contact with skin and eyes should be avoided when handling Tetramethyl-1,3-cyclobutanedione. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use .

properties

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dione
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InChI

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
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InChI Key

RGCDVHNITQEYPO-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(=O)C(C1=O)(C)C)C
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID4044745
Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Molecular Weight

140.18 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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CAS RN

933-52-8
Record name 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
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Record name 2,2,4,4-Tetramethylcyclobutane-1,3-dione
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Record name 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of tetramethyl-1,3-cyclobutanedione?

A1: this compound has the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: TMCBD has been studied using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information on the structure and dynamics of TMCBD, including insights into its conformational preferences and isomeric forms. [, ]* Ultraviolet (UV) Spectroscopy: Used to investigate electronic transitions within the molecule, particularly n-π transitions, and to study reaction kinetics involving TMCBD derivatives. [, , ]* Infrared (IR) Spectroscopy: Reveals information about the vibrational modes of the molecule, including characteristic absorptions of the carbonyl groups. []* Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR): Applied to study the electronic structure and interactions of nitroxide radicals within a TMCBD single crystal matrix. []* Photoelectron Spectroscopy:* Used to investigate the electronic structure and bonding in TMCBD and its derivatives, particularly through-bond and through-space interactions. [, ]

Q3: How does this compound react with amines?

A3: TMCBD reacts with primary amines to form N-substituted imines. These imines can further hydrolyze to the corresponding amides in the presence of water. [] Reactions with diamines can lead to the formation of 2-substituted imidazolines and 1H-4,5-dihydropyrimidines. [] The reaction pathway is influenced by factors like steric hindrance, nucleophilicity of the amine, and reaction conditions. []

Q4: Can this compound undergo ring-opening reactions?

A4: Yes, TMCBD can undergo ring-opening reactions under specific conditions. For example:* Reaction with Makosza Reagent: Under phase-transfer catalysis, reaction with the Makosza reagent (trichloromethane/aqueous NaOH) leads to a mixture of ring-enlarged products containing cyclopentane-1,3-dione or cyclopentenone skeletons. []* Nucleophilic Attack: Strong nucleophiles like trichloromethanide can attack the carbonyl carbon, leading to ring-opening and subsequent rearrangements. []

Q5: Are there any catalytic applications of this compound or its derivatives?

A5: While TMCBD itself is not typically used as a catalyst, its derivatives, particularly its thioketone analogues like 2,2,4,4-tetramethylcyclobutane-1,3-dithione, have shown interesting reactivity in organic synthesis. [, ] For example, these thioketones can act as heterodienophiles in hetero-Diels-Alder reactions, enabling the construction of heterocyclic ring systems. []

Q6: What happens when this compound is exposed to light?

A7: TMCBD exhibits interesting photochemical behavior:* Photoextrusion: Monoimines of TMCBD, upon irradiation, undergo photoextrusion of isocyanides, yielding tetramethylcyclopropanone (often isolated as its furan adduct). [, ]* Photodecomposition: TMCBD undergoes photodecomposition upon UV irradiation, leading to the formation of various products, including carbon monoxide, isobutene, and tetramethylcyclopropane. [, , , ] The mechanism and product distribution can vary depending on the presence of solvents and the excited state involved (singlet or triplet). [, ]

Q7: Have there been any computational studies on this compound?

A8: Yes, computational studies have been employed to understand the electronic structure and properties of TMCBD:* Electron Affinity and Anion States: Electron transmission spectroscopy and calculations have been used to determine the energies of temporary anion states in TMCBD. The results highlight the role of through-space and through-bond interactions in determining the energy levels of these anionic species. []* Excited State Geometry: Spectroscopic data and calculations suggest that the triplet excited state of TMCBD adopts a distorted geometry, likely a boat-shaped C2v structure. []

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